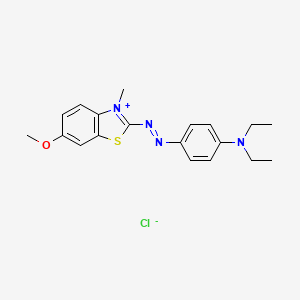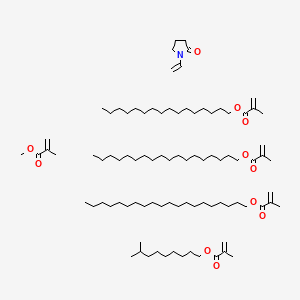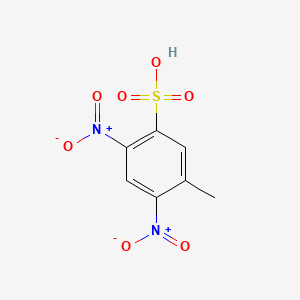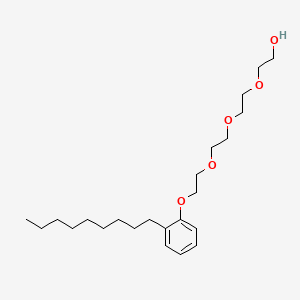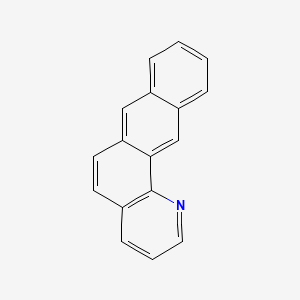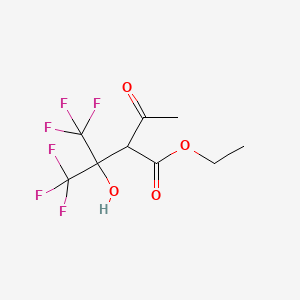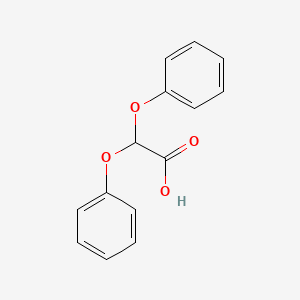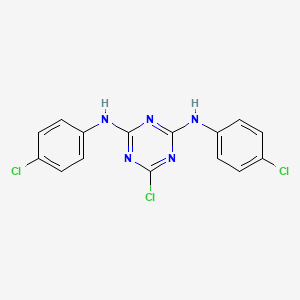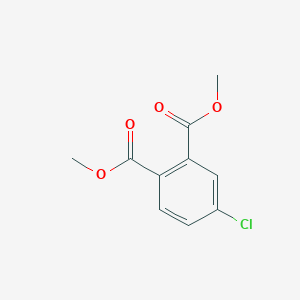
4-Chlorophtalate de diméthyle
Vue d'ensemble
Description
Dimethyl 4-chlorophthalate is a chemical compound with the molecular formula C10H9ClO4 . It has an average mass of 228.629 Da and a monoisotopic mass of 228.018936 Da .
Molecular Structure Analysis
The InChI code for Dimethyl 4-chlorophthalate is 1S/C10H9ClO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 . The Canonical SMILES is COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC .
Physical And Chemical Properties Analysis
Dimethyl 4-chlorophthalate has a density of 1.3±0.1 g/cm³, a boiling point of 276.2±20.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 51.5±3.0 kJ/mol and a flash point of 109.9±20.8 °C . The compound has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 4 freely rotating bonds .
Applications De Recherche Scientifique
Médecine : Excipient dans les formulations pharmaceutiques
Le 4-chlorophtalate de diméthyle appartient à la classe des phtalates, dont certains sont utilisés comme excipients dans les médicaments. Ces composés peuvent améliorer la solubilité et la biodisponibilité des principes actifs pharmaceutiques . Bien que le this compound lui-même ne soit peut-être pas largement utilisé dans les formulations actuelles, ses homologues structurels mettent en évidence son application potentielle dans le développement et la formulation de médicaments.
Agriculture : Composé agrochimique
En agriculture, les phtalates comme le this compound pourraient potentiellement être utilisés dans la synthèse d’agrochimiques en raison de leur stabilité chimique et de leur capacité à interagir avec d’autres composés . Cependant, l’impact environnemental et la toxicité doivent être soigneusement évalués pour garantir une utilisation sûre.
Science des matériaux : Modification des polymères
Le this compound peut servir d’intermédiaire chimique dans la synthèse de polymères spécialisés. Sa structure de phtalate chloré pourrait être précieuse pour modifier les propriétés physiques des polymères, telles que la flexibilité et la durabilité .
Applications environnementales : Dégradation des polluants
Des recherches ont montré que les phtalates peuvent être des polluants environnementaux et que leur dégradation est essentielle pour la remédiation environnementale. Le this compound pourrait être étudié pour ses voies de dégradation, ce qui pourrait contribuer au développement de méthodes pour atténuer la pollution par des composés apparentés .
Utilisations industrielles : Synthèse de produits industriels
Le this compound peut être utilisé comme intermédiaire dans la synthèse de divers produits industriels. Son rôle dans la production de matériaux tels que les plastiques, les revêtements et même éventuellement comme catalyseur dans les synthèses chimiques a été suggéré .
Biochimie : Études des voies métaboliques
Les phtalates sont connus pour subir une biodégradation, et l’étude des voies métaboliques du this compound pourrait fournir des informations sur les processus biochimiques impliqués. Ces connaissances peuvent être appliquées à la biotechnologie environnementale et au développement de stratégies de biorémédiation .
Mécanisme D'action
Target of Action
Dimethyl 4-chlorophthalate is a type of phthalate, a class of chemicals often used to increase the malleability and flexibility of polymeric materials . Phthalates are known to disrupt the endocrine system, affecting reproductive health and physical development . .
Mode of Action
Phthalates, including Dimethyl 4-chlorophthalate, are endocrine-disrupting chemicals (EDs), which affect the hormone balance of the organism by interaction with hormone synthesis, transport, and metabolism . They can alter the development and function of hormone-dependent structures within the nervous system, which can induce neurological disorders .
Biochemical Pathways
Phthalates are reported to be degraded by a wide variety of microorganisms under aerobic, anaerobic, and facultative conditions . Their physical and chemical attributes have a significant impact on their environmental fate, transport, and degradation in different natural settings
Result of Action
It is known that phthalates can disrupt the endocrine system and induce neurological disorders
Action Environment
Environmental factors can influence the action, efficacy, and stability of Dimethyl 4-chlorophthalate. For instance, the presence of microorganisms can lead to the biodegradation of phthalates . Additionally, the physical and chemical attributes of phthalates can impact their environmental fate, transport, and degradation .
Safety and Hazards
While specific safety and hazard information for Dimethyl 4-chlorophthalate is not available, it’s important to handle all chemical compounds with care. Personal protective equipment/face protection should be worn, and adequate ventilation should be ensured . Avoid contact with skin, eyes, or clothing, and avoid ingestion and inhalation .
Orientations Futures
The future directions of research on Dimethyl 4-chlorophthalate are not clear from the available information. However, given the potential health impacts of phthalates, further research into their effects and mechanisms of action is warranted .
Analyse Biochimique
Biochemical Properties
Dimethyl 4-chlorophthalate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances . These interactions can lead to alterations in the metabolic flux and affect the levels of various metabolites within the cell.
Cellular Effects
Dimethyl 4-chlorophthalate has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. Studies have indicated that exposure to Dimethyl 4-chlorophthalate can lead to changes in the expression of genes involved in detoxification processes . Additionally, it can disrupt cell signaling pathways, leading to altered cellular responses. The compound’s impact on cellular metabolism includes changes in the levels of ATP and other key metabolites, which can affect cell function and viability.
Molecular Mechanism
The molecular mechanism of Dimethyl 4-chlorophthalate involves its interaction with specific biomolecules within the cell. The compound can bind to enzymes and inhibit their activity, leading to changes in metabolic pathways. For example, Dimethyl 4-chlorophthalate has been found to inhibit the activity of certain cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics . This inhibition can result in the accumulation of toxic metabolites and affect cellular homeostasis. Additionally, Dimethyl 4-chlorophthalate can influence gene expression by interacting with nuclear receptors and transcription factors, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dimethyl 4-chlorophthalate can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that Dimethyl 4-chlorophthalate is relatively stable under standard laboratory conditions . Prolonged exposure to the compound can lead to its gradual degradation, resulting in the formation of metabolites that may have different biological activities. Long-term studies have indicated that continuous exposure to Dimethyl 4-chlorophthalate can lead to persistent changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of Dimethyl 4-chlorophthalate vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce toxic effects, including liver and kidney damage . Studies have shown that there is a threshold dose above which the adverse effects of Dimethyl 4-chlorophthalate become more pronounced. These effects include oxidative stress, inflammation, and apoptosis. It is important to determine the safe dosage levels of Dimethyl 4-chlorophthalate to minimize its toxic effects in animal models.
Metabolic Pathways
Dimethyl 4-chlorophthalate is involved in various metabolic pathways within the cell. It is metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further processed by phase II enzymes . The compound’s metabolism involves hydrolysis, oxidation, and conjugation reactions, which result in the formation of water-soluble metabolites that can be excreted from the body. The metabolic pathways of Dimethyl 4-chlorophthalate are crucial for its detoxification and elimination from the body.
Transport and Distribution
The transport and distribution of Dimethyl 4-chlorophthalate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, Dimethyl 4-chlorophthalate can bind to intracellular proteins, which facilitate its distribution to various cellular compartments. The compound’s distribution within tissues is influenced by its physicochemical properties, including its solubility and affinity for binding proteins.
Subcellular Localization
Dimethyl 4-chlorophthalate is localized to specific subcellular compartments within the cell. It can be found in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, the compound can be transported to the nucleus, where it can influence gene expression by interacting with nuclear receptors and transcription factors. The subcellular localization of Dimethyl 4-chlorophthalate is important for its biological activity and effects on cellular function.
Propriétés
IUPAC Name |
dimethyl 4-chlorobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO4/c1-14-9(12)7-4-3-6(11)5-8(7)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPBFMFXGZOLOKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30345850 | |
| Record name | Dimethyl 4-chlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58138-38-8 | |
| Record name | Dimethyl 4-chlorophthalate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30345850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


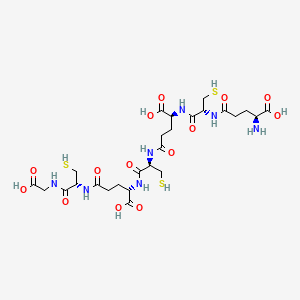
![N-butylbutan-1-amine;chromium(3+);N-cyclohexylcyclohexanamine;hydron;2-[[3-methyl-5-oxido-1-(4-sulfonatophenyl)pyrazol-4-yl]diazenyl]benzoate](/img/structure/B1616653.png)
